molecular formula C9H8ClNO B3384410 4-Chloro-2-ethoxybenzonitrile CAS No. 548473-74-1

4-Chloro-2-ethoxybenzonitrile

Cat. No. B3384410
CAS RN: 548473-74-1
M. Wt: 181.62 g/mol
InChI Key: MRSPUXVVGZDCRI-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxybenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It has a CAS Number of 548473-74-1 and a molecular weight of 181.62 . The IUPAC name for this compound is 4-chloro-2-ethoxybenzonitrile .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-ethoxybenzonitrile is 1S/C9H8ClNO/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-5H,2H2,1H3 . This indicates that the molecule consists of a benzene ring with a chlorine atom and an ethoxy group attached to it, along with a nitrile group.

It has a molecular weight of 181.62 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-ethoxybenzonitrile are currently unknown. This compound is used in various scientific research and exhibits diverse applications, including the synthesis of pharmaceuticals and agrochemicals .

Mode of Action

It is known that benzylic compounds can undergo sn2 type mechanisms, where a nucleophile attacks the carbon atom, leading to the formation of a new compound

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains

Pharmacokinetics

The compound has a molecular weight of 181.62 , which could influence its absorption and distribution. More research is needed to understand its metabolism and excretion.

Result of Action

The molecular and cellular effects of 4-Chloro-2-ethoxybenzonitrile’s action are currently unknown. Given its use in the synthesis of pharmaceuticals and agrochemicals , it’s likely that the compound could have significant effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature and chemical environments can affect the properties of related compounds

properties

IUPAC Name

4-chloro-2-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSPUXVVGZDCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethoxybenzonitrile

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-fluoro-benzonitrile (1 g, 6.428 mmol) in ethanol (10 mL) were added sodium ethoxide solution (4.8 mL, 12.86 mmol, 21% wt in ethanol). The reaction mixture was heated at gently reflux for 12 h. The solvent was removed and the residue was partitioned between water (10 mL) and diethyl ether (20 mL). The layers were separated and the product was extracted with diethyl ether (20 mL). The organic layers were washed with brine (5 mL) and dried over anhydrous sodium sulfate. The solid was filtered off, and the filtrate was concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 5% ethyl acetate in hexanes yielded 4-chloro-2-ethoxy-benzonitrile (670 mg, 57%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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